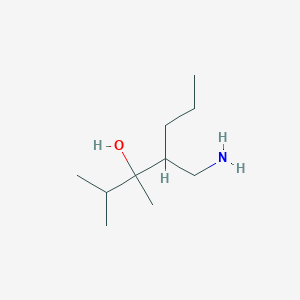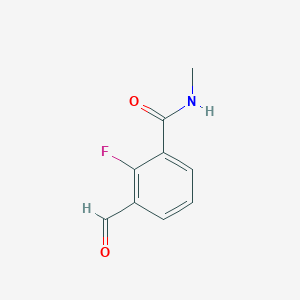
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-3-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a methylbutanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole with 3-methylbutan-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure consistent quality and high yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions may vary depending on the desired product and the specific oxidizing agent used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the triazole ring. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides. The reaction conditions may include the use of a base, such as sodium hydroxide or potassium carbonate, to promote the substitution.
Major Products Formed
Oxidation: The major products formed from oxidation reactions include ketones and aldehydes.
Reduction: The reduction of the triazole ring results in the formation of dihydrotriazole derivatives.
Substitution: Substitution reactions yield various derivatives depending on the substituent introduced, such as alkylated or acylated products.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Triazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a therapeutic agent.
Medicine: The compound’s biological activities make it a candidate for drug development. Studies have focused on its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. The compound’s biological activities are attributed to its ability to inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, such as aromatase, leading to the inhibition of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound shares the triazole ring and ethyl group but differs in the presence of an ethanamine moiety instead of a methylbutanol group.
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Similar in structure, this compound has a dimethyltriazole ring and an ethanol group.
Uniqueness
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-methylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
4-(2-ethyl-1,2,4-triazol-3-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-4-12-9(10-6-11-12)5-7(2)8(3)13/h6-8,13H,4-5H2,1-3H3 |
Clé InChI |
ZSVQUYIBZXWLBO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)CC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid](/img/structure/B13625418.png)

![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13625437.png)



![tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate](/img/structure/B13625458.png)





![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)

